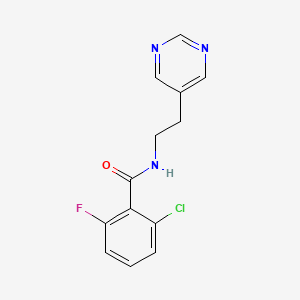

2-氯-6-氟-N-(2-(嘧啶-5-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

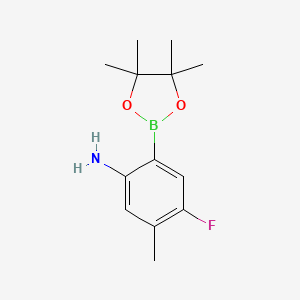

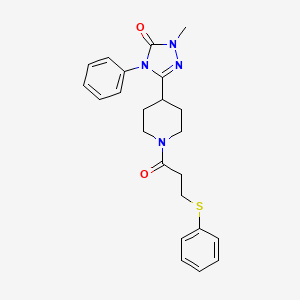

“2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is an organic compound that belongs to the class of 2-halobenzoic acids and derivatives . It is used as an intermediate in the synthesis of benzamide scaffolds, which are potent antagonists against P2X7 receptors .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide”, involves using pyrimidifen as a template according to bioisosterism . The optimal structure of the pyridine group was 5-CF3, and the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Molecular Structure Analysis

The molecular structure of “2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is influenced by the optimal structures of the pyridine and pyrimidine groups, as well as the spatial configuration of the carbon atoms connected to R3 .Chemical Reactions Analysis

The chemical reactions involving “2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” include nucleophilic attack on pyrimidines using N-methylpiperazine, which is highly regioselective, favoring the formation of C-4 substituted products .科学研究应用

光物理性质和分子对接分析:

- Bonacorso 等人 (2019) 的一项研究讨论了新型芳基(杂芳基)取代的(嘧啶基)苯甲酰胺基 BF2 配合物,其中包括使用 N-(嘧啶-2-基)苯甲酰胺。这些配合物的特征在于它们的光物理性质、BSA 结合实验和分子对接研究,提供了对其在涉及有机硼配合物的科学研究中的潜在应用的见解(Bonacorso 等,2019)。

基因表达抑制剂:

- Palanki 等人 (2000) 研究了 N-[3, 5-双(三氟甲基)苯基][2-氯-4-(三氟甲基)嘧啶-5-基]甲酰胺作为 NF-κB 和 AP-1 转录因子介导的转录的抑制剂的构效关系。本研究提供了有关嘧啶衍生物的分子修饰的宝贵信息,用于潜在的治疗应用(Palanki 等,2000)。

合成嘧啶二酮衍生物用于抗肿瘤活性:

- Liu 等人 (2015) 合成了一系列嘧啶二酮衍生物,并评估了它们在结直肠癌 HCT116 细胞中的抗增殖活性、细胞凋亡诱导和 HDAC6 抑制活性。本研究突出了嘧啶衍生物在抗肿瘤化合物开发中的潜力(Liu 等,2015)。

抗 HIV-1 剂:

- Nawrozkij 等人 (2008) 描述了一系列具有 2-氯-6-氟取代的二氢-烷基硫代-苄基-氧代嘧啶 (S-DABOs),证明了对 HIV-1 的抑制活性。本研究提供了对这些嘧啶衍生物在 HIV-1 治疗中的构效关系和潜在临床相关性的见解(Nawrozkij 等,2008)。

嘧啶衍生物的抗真菌活性:

- Wu 等人 (2021) 合成了含有酰胺部分的新型嘧啶衍生物,并评估了它们的抗真菌活性。化合物对各种真菌菌株表现出显着的活性,突出了这些衍生物在抗真菌研究中的潜在应用(Wu 等,2021)。

用于癫痫治疗的 KCNQ2/Q3 钾离子通道开放剂:

- Amato 等人 (2011) 鉴定了 N-吡啶基苯甲酰胺 KCNQ2/Q3 钾离子通道开放剂,包括具有 2-氯-嘧啶-5-基取代的化合物,证明了在癫痫和大鼠疼痛模型中的活性。本研究为癫痫的新疗法开发提供了宝贵的见解(Amato 等,2011)。

作用机制

Target of Action

Similar compounds have been found to target p2x7 receptors . P2X7 receptors are a type of purinergic receptor for ATP that plays a significant role in apoptosis, inflammation, and pain signaling.

Mode of Action

It’s synthesized as a benzamide scaffold, which is known to act as potent antagonists against p2x7 receptors . Antagonists typically work by binding to the receptor and blocking its activation, thereby inhibiting the downstream effects.

安全和危害

未来方向

The future directions for the research and development of “2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide” and similar compounds could involve further exploration of their fungicidal activity, particularly in controlling corn rust . Additionally, the development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus in modern agricultural production .

属性

IUPAC Name |

2-chloro-6-fluoro-N-(2-pyrimidin-5-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN3O/c14-10-2-1-3-11(15)12(10)13(19)18-5-4-9-6-16-8-17-7-9/h1-3,6-8H,4-5H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQNBPDUTFCAPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CN=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(2-(pyrimidin-5-yl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2988217.png)

![3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2988218.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988220.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2988228.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2988231.png)

![3-amino-2-benzoyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2988235.png)